

Application Notes and Protocols: OP-145 Delivery Systems for Clinical Application

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Compound of Interest

Compound Name: OP-145

Cat. No.: B15566390

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Introduction

OP-145, also known as P60.4Ac, is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It is an N-terminal acetylated and C-terminal amidated 24-amino acid peptide with the sequence Ac-IGKEF KRIVERIKRFLRELVRPLR-NH₂ and a molecular weight of 3094 Da. **OP-145** has demonstrated a multi-faceted mechanism of action, including direct antimicrobial activity against a broad spectrum of bacteria, inhibition of biofilm formation, and modulation of the host inflammatory response through the neutralization of bacterial products like lipopolysaccharide (LPS).

These properties make **OP-145** a promising therapeutic candidate for the treatment of chronic and recurrent infections, particularly those that are resistant to conventional antibiotic therapies. A primary clinical application of **OP-145** has been investigated in the context of chronic suppurative otitis media (CSOM), a persistent inflammation of the middle ear and mastoid cavity. For this indication, **OP-145** has been formulated as an ototopical drop for direct administration to the site of infection.

This document provides detailed application notes and protocols for the use of **OP-145** delivery systems in a clinical research setting, with a focus on its application for CSOM.

Product Information and Delivery System

OP-145 Peptide Characteristics

A summary of the key characteristics of the **OP-145** peptide is provided in Table 1.

Parameter	Value	Reference
Peptide Name	OP-145 (P60.4Ac)	[1]
Amino Acid Sequence	Ac-IGKEF KRIVERIKRFLRELVRPLR- NH2	[1]
Molecular Weight	3094 Da	[1]
Purity	>95% (as determined by RP- HPLC)	[1]
Storage (Lyophilized)	-20°C	[1]

Otological Drop Formulation

For clinical application in CSOM, **OP-145** is delivered as an aqueous-based ear drop. The composition of the formulation used in clinical trials is detailed in Table 2.

Component	Concentration	Purpose	Reference
OP-145 Peptide	0.5 mg/mL (Optimal Dose)	Active Pharmaceutical Ingredient	
Sodium Acetate Buffer	50 mM, pH 5.7	Buffering Agent	
EDTA	1 mg/mL	Chelating Agent	
Benzalkonium Chloride	0.2% (wt/v)	Preservative	
PEG 10,000	7% (v/v)	Viscosity Enhancer	
Isotonic Saline	q.s.	Vehicle	

Stability of the Formulation

Stability studies have been conducted on formulations containing P60.4Ac. The peptide has demonstrated good stability in a hypromellose gel and a water-in-oil cream formulation, as summarized in Table 3.

Formulation	Storage Temperature	Duration	Peptide Stability	Reference
Hypromellose Gel	4°C and Ambient (15-25°C)	3 months	>90%	
Water-in-oil Cream	Not specified	5 months	Stable	

In Vitro Efficacy Data

Antimicrobial Activity

OP-145 has shown significant antimicrobial activity against clinically relevant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Pathogen	Assay	Key Findings	Reference
Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	Not specified	Significant antibacterial activity against 9 clinical MRSA strains.	

Note: Specific Minimum Inhibitory Concentration (MIC) values for **OP-145** against a broader range of CSOM pathogens such as *Pseudomonas aeruginosa* are not readily available in the searched literature.

Anti-Biofilm Activity

A critical aspect of **OP-145**'s efficacy is its ability to disrupt and inhibit the formation of bacterial biofilms, a key factor in the persistence of chronic infections.

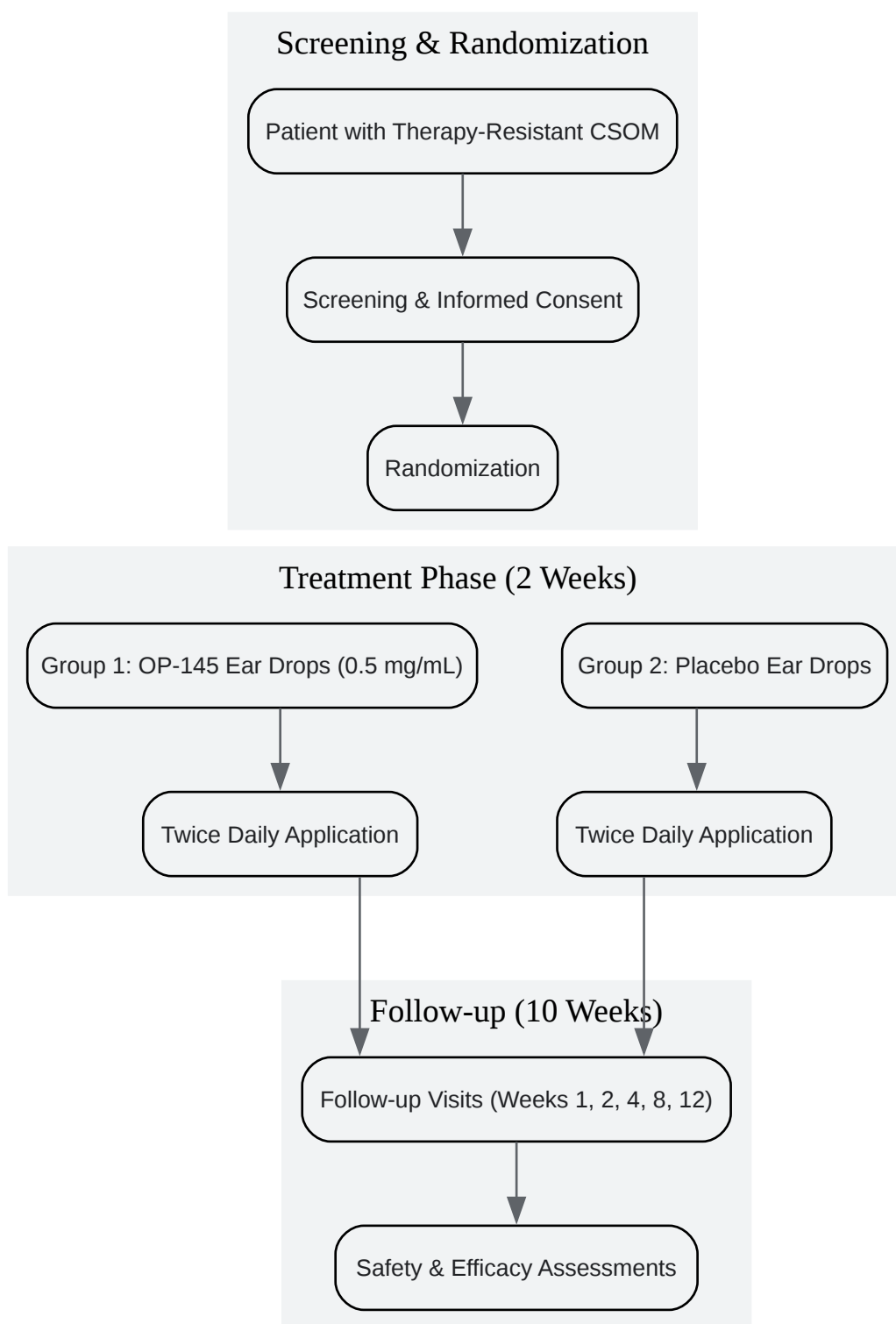
Pathogen	Biofilm Reduction	Concentration	Formulation	Reference
Methicillin-resistant Staphylococcus aureus (MRSA)	>85% reduction of biofilm-associated bacteria	0.1% (wt/wt)	Hypromellose Gel	
Clinically isolated drug-resistant strains	Strong reduction in biofilm formation	Not specified	Not specified	

Clinical Application in Chronic Suppurative Otitis Media (CSOM)

A randomized, double-blind, placebo-controlled, multicenter phase IIa study was conducted to evaluate the safety and efficacy of **OP-145** ototopical drops in adults with therapy-resistant CSOM.

Clinical Trial Protocol Overview

The workflow for the clinical trial is depicted in the following diagram:



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*Clinical trial workflow for **OP-145** in CSOM.*

Dosing and Administration

The dosing regimen for the clinical trial is outlined in Table 5.

Parameter	Description	Reference
Dosage Form	Otological Drops	
Concentration	0.5 mg/mL	
Volume per Administration	Approximately 100 µL	
Frequency	Twice daily	
Duration of Treatment	2 weeks	
Follow-up Period	10 weeks	

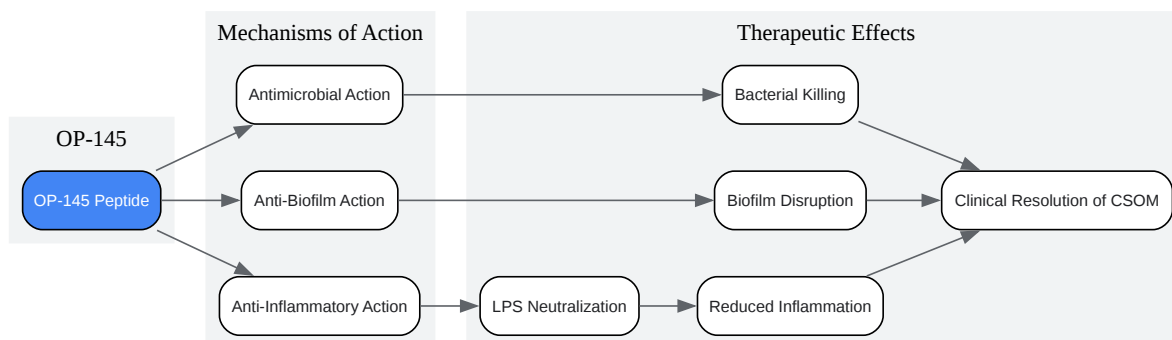
Clinical Efficacy

The primary efficacy endpoint of the phase IIa trial was the improvement of the middle ear mucosa. The results are summarized in Table 6.

Outcome	OP-145 Group (n=17)	Placebo Group (n=17)	Reference
Treatment Success Rate	47%	6%	

Proposed Mechanism of Action

OP-145 exerts its therapeutic effects through a combination of antimicrobial and anti-inflammatory actions. The proposed mechanism is illustrated below.



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*Proposed mechanism of action for **OP-145**.*

Experimental Protocols

Preparation of **OP-145** Ototopical Drops (0.5 mg/mL)

Materials:

- Lyophilized **OP-145** peptide
- Sodium acetate
- EDTA
- Benzalkonium chloride
- PEG 10,000
- Isotonic saline (0.9% NaCl)
- Sterile, high-density polyethylene eardrop bottles
- Sterile magnetic stir bar and stir plate

- pH meter
- Analytical balance
- Sterile graduated cylinders and beakers
- 0.22 µm sterile filter

Procedure:

- Prepare the Reconstitution Fluid:
 - In a sterile beaker, dissolve sodium acetate in a portion of isotonic saline to a final concentration of 50 mM.
 - Adjust the pH of the sodium acetate solution to 5.7 using appropriate acids/bases.
 - Add EDTA to a final concentration of 1 mg/mL and dissolve completely.
 - Add benzalkonium chloride to a final concentration of 0.2% (wt/v) and mix thoroughly.
 - Add PEG 10,000 to a final concentration of 7% (v/v) and stir until fully dissolved.
 - Bring the solution to the final volume with isotonic saline.
 - Sterile filter the reconstitution fluid using a 0.22 µm filter into a sterile container.
- Reconstitute **OP-145**:
 - Aseptically weigh the required amount of lyophilized **OP-145** to achieve a final concentration of 0.5 mg/mL in the desired volume of reconstitution fluid.
 - In a sterile container, add the weighed **OP-145** to the sterile reconstitution fluid.
 - Gently mix until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
- Packaging and Storage:

- Aseptically dispense the final **OP-145** solution into sterile eardrop bottles.
- Store the prepared ear drops at 4°C, protected from light.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution - MIC Determination)

Materials:

- **OP-145** stock solution
- Bacterial isolates (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator (37°C)

Procedure:

- Prepare Bacterial Inoculum:
 - From a fresh culture plate, select 3-5 colonies of the test organism and suspend in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Prepare **OP-145** Dilutions:
 - Perform serial two-fold dilutions of the **OP-145** stock solution in CAMHB in the 96-well plate to cover the desired concentration range.

- Inoculation and Incubation:
 - Add the diluted bacterial inoculum to each well containing the **OP-145** dilutions.
 - Include a growth control (no **OP-145**) and a sterility control (no bacteria).
 - Incubate the plate at 37°C for 16-20 hours.
- Determine MIC:
 - The MIC is the lowest concentration of **OP-145** that completely inhibits visible growth of the organism.

In Vitro Biofilm Disruption Assay (Crystal Violet Method)

Materials:

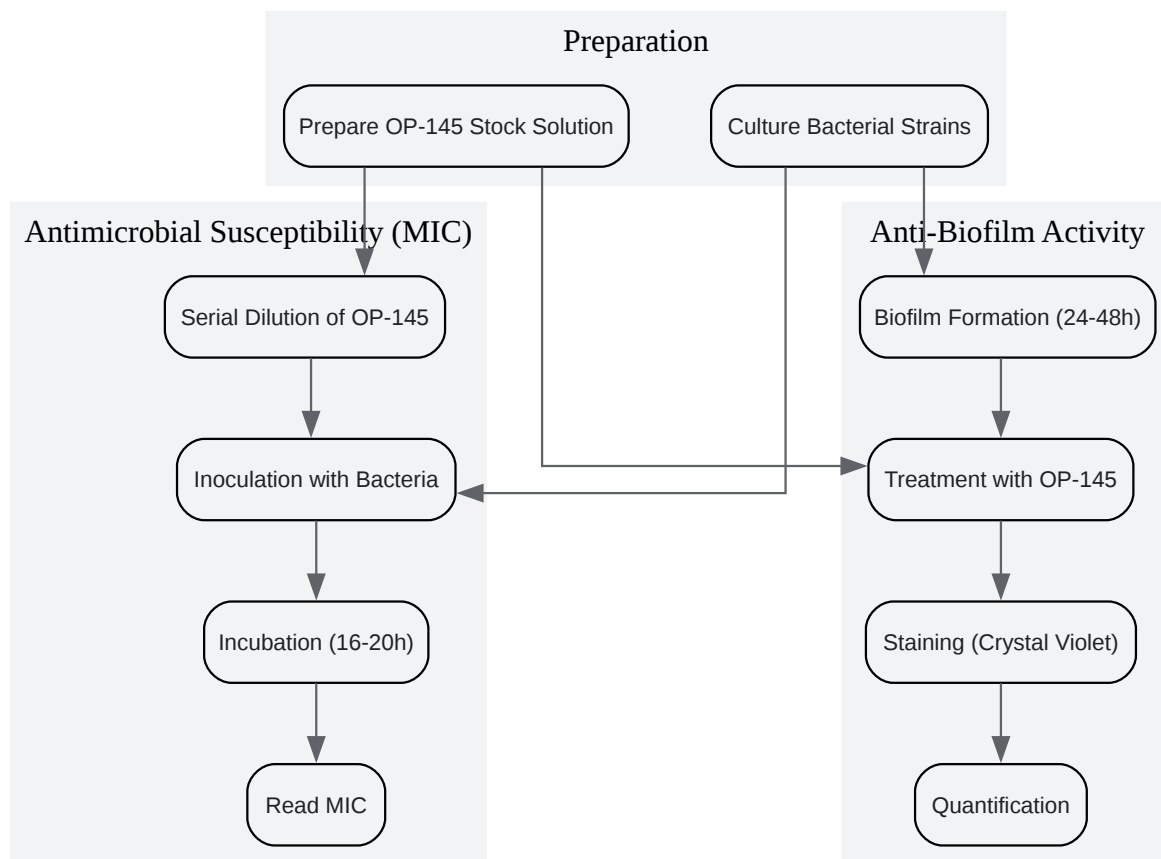
- **OP-145** stock solution
- Bacterial isolates
- Tryptic Soy Broth (TSB) supplemented with 1% glucose
- Sterile 96-well flat-bottom microtiter plates
- Phosphate-buffered saline (PBS)
- 0.1% Crystal Violet solution
- 30% Acetic acid
- Microplate reader

Procedure:

- Biofilm Formation:
 - Grow a bacterial culture overnight in TSB.

- Dilute the culture in TSB with 1% glucose and add to the wells of a 96-well plate.
- Incubate at 37°C for 24-48 hours to allow biofilm formation.
- Treatment with **OP-145**:
 - Gently remove the planktonic bacteria from the wells.
 - Wash the wells with PBS to remove non-adherent cells.
 - Add fresh medium containing various concentrations of **OP-145** to the wells. Include an untreated control.
 - Incubate at 37°C for a further 24 hours.
- Quantification of Biofilm:
 - Remove the medium and wash the wells with PBS.
 - Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
 - Wash the wells with water to remove excess stain and allow to air dry.
 - Solubilize the bound dye with 30% acetic acid.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of biofilm reduction compared to the untreated control.

A general workflow for these in vitro assays is presented below:



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*General experimental workflow for in vitro evaluation of **OP-145**.*

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and applications. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations.

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References

- 1. researchgate.net [researchgate.net]
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